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Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a

wide array of therapeutic agents.[1] This technical guide provides a comprehensive, in-depth

analysis of 2-methoxyquinoline-6-carboxaldehyde, a key synthetic intermediate. While direct

experimental data for this specific isomer is limited, this paper leverages established chemical

principles and data from closely related analogues to present a robust guide for researchers,

scientists, and drug development professionals. We will cover its core physicochemical

properties, postulate a scientifically rigorous synthetic pathway with mechanistic insights,

explore its chemical reactivity and potential applications, and provide predicted spectroscopic

data to aid in its characterization.

PART 1: Core Physicochemical & Structural Properties
2-Methoxyquinoline-6-carboxaldehyde is a functionalized heterocyclic aromatic compound. Its

structure, featuring a methoxy group at the 2-position and a reactive carboxaldehyde group at

the 6-position, makes it a valuable building block for synthesizing more complex molecules.
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A summary of the core physicochemical properties is presented below. These values are

calculated based on the chemical structure, as extensive experimental data for this specific

isomer is not widely published.

Property Value Source

IUPAC Name
2-methoxyquinoline-6-

carbaldehyde
IUPAC Nomenclature

SMILES String COc1cc2ccc(cc2n1)C=O Generated

Molecular Formula C₁₁H₉NO₂ Calculated

Molecular Weight 187.19 g/mol Calculated

Monoisotopic Mass 187.0633 Da Calculated

Predicted XlogP ~1.6 - 2.0 [2]

Physical State Solid (Predicted) Inferred from isomers

Chemical Structure Visualization
The 2D structure of 2-methoxyquinoline-6-carboxaldehyde is depicted below, illustrating the

arrangement of the quinoline core with its methoxy and carboxaldehyde substituents.

2D structure of 2-methoxyquinoline-6-carboxaldehyde.

PART 2: Synthesis and Mechanistic Insights
While a direct, published synthesis for 2-methoxyquinoline-6-carboxaldehyde is not readily

available, a robust and logical synthetic route can be postulated from well-established

organometallic and oxidation chemistry. The causality behind this proposed workflow is

grounded in achieving specific functional group transformations while preserving the core

heterocyclic structure.

Postulated Multi-Step Synthetic Workflow
A highly plausible pathway begins with 6-bromo-2-methoxyquinoline, a commercially available

or readily synthesized precursor. This route involves a three-step transformation:
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Carboxylation via Grignard or Lithiation: Conversion of the aryl bromide to a carboxylic acid.

Reduction to Primary Alcohol: Selective reduction of the carboxylic acid to a primary alcohol.

Selective Oxidation: Oxidation of the primary alcohol to the target aldehyde.

Postulated synthesis of 2-methoxyquinoline-6-carboxaldehyde.

Detailed Experimental Protocol (Postulated)
This protocol is a self-validating system; progress at each stage can be rigorously monitored by

standard analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS).

Step 1: Synthesis of 2-Methoxyquinoline-6-carboxylic acid

This step is based on a documented procedure for the carboxylation of a similar

bromoquinoline.[3] The choice of n-butyllithium facilitates a halogen-metal exchange, creating a

highly nucleophilic aryl lithium species that readily attacks carbon dioxide.

Reaction: Dissolve 6-bromo-2-methoxyquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF)

under an inert nitrogen atmosphere.

Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. This low

temperature is critical to prevent side reactions of the highly reactive organolithium

intermediate.

Reagent Addition: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise,

maintaining the low temperature.

Carboxylation: After stirring for 30-60 minutes, add an excess of solid carbon dioxide

(crushed dry ice) in portions.

Work-up: Allow the reaction to warm to room temperature. Quench with water and acidify the

aqueous phase with HCl to a pH of ~3.5 to precipitate the carboxylic acid product.[3]

Purification: Collect the solid by filtration and recrystallize from a suitable solvent like

isopropanol.
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Step 2: Synthesis of (2-Methoxyquinolin-6-yl)methanol

The reduction of a carboxylic acid requires a strong reducing agent. Lithium aluminum hydride

(LiAlH₄) or borane (BH₃) are standard choices for this transformation.

Reaction Setup: Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in a flask

under nitrogen.

Substrate Addition: Add a solution of 2-methoxyquinoline-6-carboxylic acid (1.0 eq) in THF

dropwise to the LiAlH₄ suspension. The reaction is exothermic and may require cooling.

Reaction Monitoring: Stir at room temperature or under gentle reflux until TLC indicates

complete consumption of the starting material.

Work-up (Fieser method): Carefully quench the reaction by sequential, dropwise addition of

water, then 15% aqueous NaOH, then more water, until a granular precipitate forms.

Purification: Filter the solid aluminum salts and concentrate the filtrate. The crude alcohol

can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Methoxyquinoline-6-carboxaldehyde

The final step requires a selective oxidation that converts the primary alcohol to an aldehyde

without over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is a classic

choice, while modern methods like TEMPO-catalyzed aerobic oxidation are milder and more

environmentally benign.[4][5]

Reagents: Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous

dichloromethane (DCM).

Reaction: Add a solution of (2-methoxyquinolin-6-yl)methanol (1.0 eq) in DCM to the PCC

suspension.

Monitoring: Stir at room temperature for 2-4 hours. The reaction progress is monitored by

TLC.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a

pad of silica gel or Celite to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude

aldehyde by column chromatography.

PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-methoxyquinoline-6-carboxaldehyde lies in the distinct reactivity of its

functional groups. The aldehyde serves as a versatile electrophilic handle, while the quinoline

core provides a rigid, biologically relevant scaffold.

Aldehyde Reactivity: The carboxaldehyde group is susceptible to nucleophilic attack, making

it a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

These include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Condensation Reactions: Aldol or Knoevenagel condensations with active methylene

compounds to build molecular complexity.[6]

Schiff Base Formation: Condensation with primary amines to form imines, which are

valuable intermediates and ligands.[7][8]

Quinoline Ring Reactivity: The quinoline ring system itself is relatively electron-deficient,

particularly at the 2- and 4-positions, due to the nitrogen atom.[9] Electrophilic aromatic

substitution typically occurs on the benzene ring, favoring the 5- and 8-positions. The 2-

methoxy group is a key modulator of this reactivity and can itself be a site for nucleophilic

aromatic substitution (SNAᵣ), although this typically requires activation or harsh conditions.

Key reactivity pathways for synthetic derivatization.

PART 4: Spectroscopic Characterization (Predicted)
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While experimental spectra for this specific isomer are not widely available, its spectral

characteristics can be reliably predicted based on its structure and data from analogous

compounds.[10]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the quinoline ring, typically in the 7.0-8.5 ppm range. A sharp singlet for the

methoxy group (OCH₃) would appear around 4.0 ppm. The aldehyde proton (CHO) would be

a highly deshielded singlet, appearing far downfield, likely between 9.5 and 10.5 ppm.

¹³C NMR: The carbon spectrum would show a signal for the aldehyde carbonyl carbon

around 190 ppm. The carbon attached to the methoxy group would be in the 160-165 ppm

range. The methoxy carbon itself would appear upfield around 55-60 ppm. The remaining

aromatic carbons would resonate in the 105-150 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp

carbonyl (C=O) stretch from the aldehyde at approximately 1690-1710 cm⁻¹. Aromatic C-H

stretching would be observed just above 3000 cm⁻¹, and C=C/C=N stretching vibrations from

the quinoline ring would appear in the 1500-1620 cm⁻¹ region. A prominent C-O stretch from

the methoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a strong

molecular ion (M⁺) peak at m/z = 187. Key fragmentation patterns would likely include the

loss of the aldehyde group (M-29, loss of CHO) and the loss of a methyl radical from the

methoxy group (M-15, loss of CH₃).

PART 5: Applications in Research and Drug
Development
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in drugs for a

wide range of diseases, including malaria (quinine), bacterial infections, and cancer.[1][11]

Methoxy-substituted quinolines, in particular, have been investigated as synthetic intermediates

for potent kinase inhibitors, such as KDR kinase inhibitors involved in angiogenesis.[12]

Derivatives of quinoline carboxaldehydes are explored for their potential to:
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Target Signaling Pathways: Quinoline-based compounds can be designed to inhibit key

enzymes in cellular signaling pathways, such as receptor tyrosine kinases (e.g., EGFR,

VEGFR), which are critical in cancer progression.[13]

Act as Antimicrobial Agents: The quinoline scaffold is the basis for many antibacterial drugs,

and novel derivatives are continuously screened for activity against resistant strains.[1]

Modulate CNS Receptors: Functionalized quinolines have been synthesized and evaluated

as antagonists for glutamate receptors, which are implicated in neuropathic pain.

The title compound, 2-methoxyquinoline-6-carboxaldehyde, serves as an ideal starting point for

generating libraries of novel quinoline derivatives. The aldehyde function allows for the

systematic introduction of diverse chemical moieties, enabling structure-activity relationship

(SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired

biological target.

Conclusion
2-Methoxyquinoline-6-carboxaldehyde is a strategically important chemical intermediate for

drug discovery and organic synthesis. This guide provides its definitive SMILES string

(COc1cc2ccc(cc2n1)C=O) and a comprehensive technical overview. By postulating a robust,

multi-step synthesis and detailing its expected reactivity and spectroscopic signatures, this

document serves as a foundational resource for researchers. The versatility of its aldehyde

handle, combined with the proven biological relevance of the methoxyquinoline core, positions

this compound as a valuable scaffold for the development of next-generation therapeutic

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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